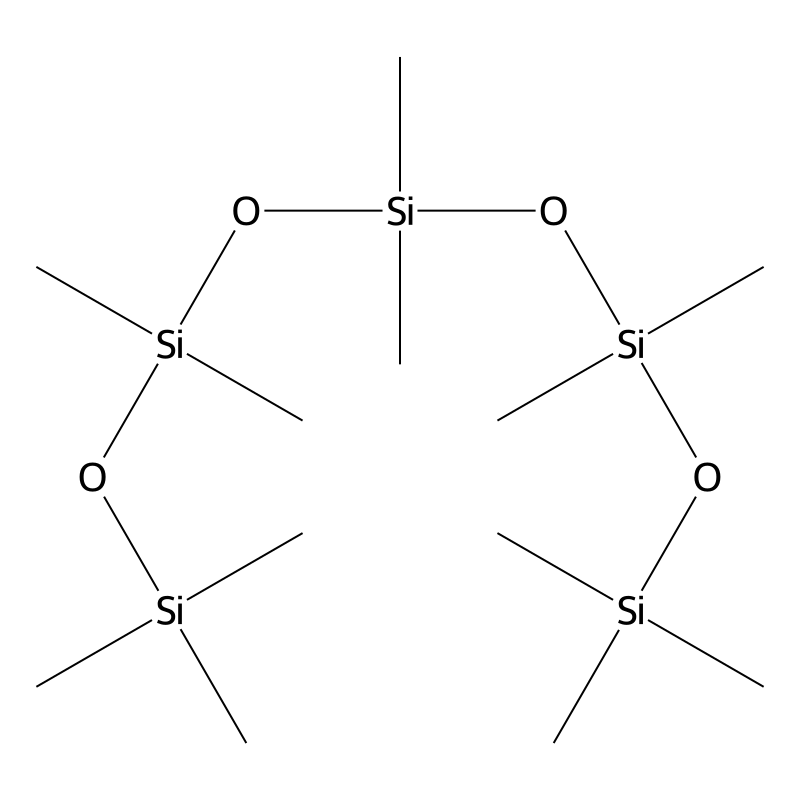

Dodecamethylpentasiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in carbon tetrachloride, carbon disulfide

Soluble in benzene and higher hydrocarbons; slightly soluble in alcohol and the heavy hydrocarbons

Synonyms

Canonical SMILES

Dodecamethylpentasiloxane (CAS 141-63-9), commonly designated as L5, is a discrete, linear volatile methylsiloxane (VMS) consisting of exactly five silicon atoms and twelve methyl groups. In procurement and material selection, L5 is defined by its precise thermophysical properties: a kinematic viscosity of 2.0 cSt at 25 °C, a high boiling point of 230 °C, and a low vapor pressure of less than 1 mmHg at 20 °C. Unlike broad-molecular-weight silicone oils, L5 is a highly pure, single-component fluid with an exact molecular weight of 384.8 g/mol, offering exceptional dielectric strength, low surface tension, and a low pour point of -81 °C . These baseline characteristics make it a critical procurement target for industrial applications requiring a chemically inert, low-viscosity fluid that can withstand elevated temperatures without the rapid evaporative losses associated with shorter-chain siloxanes.

Buyers often attempt to substitute Dodecamethylpentasiloxane (L5) with shorter linear siloxanes like Decamethyltetrasiloxane (L4) or standard low-viscosity polymeric polydimethylsiloxane (PDMS) to reduce costs, but these substitutions fail in precision applications. Shorter-chain analogs such as L4 and Octamethyltrisiloxane (L3) possess significantly lower boiling points (194 °C and 153 °C, respectively) and higher vapor pressures, leading to premature dry-out in open-bath heat transfer systems and restricting the thermal window for high-temperature organometallic syntheses [1]. Conversely, substituting L5 with a generic 2.0 cSt polymeric PDMS introduces a mixture of varying chain lengths. This polydispersity results in a broad boiling range and fractional distillation under vacuum or high heat, which destroys the thermodynamic predictability required for Organic Rankine Cycle (ORC) working fluids and causes uneven film thickness in vapor-phase deposition processes[2].

Extended Thermal Window for Liquid-Phase Processing

For high-temperature solvent applications and heat transfer, the thermal limits of the fluid dictate process viability. Dodecamethylpentasiloxane (L5) offers a boiling point of 230 °C and a closed-cup flash point of 86 °C . In direct comparison, the next-shortest linear siloxane, Decamethyltetrasiloxane (L4), boils at 194 °C and has a flash point of 63 °C [1]. This provides L5 with a 36 °C higher operational liquid-phase window and transitions the material into a safer flammability class for industrial handling.

| Evidence Dimension | Boiling Point and Flash Point |

| Target Compound Data | BP: 230 °C, FP: 86 °C |

| Comparator Or Baseline | L4 (Decamethyltetrasiloxane) (BP: 194 °C, FP: 63 °C) |

| Quantified Difference | 36 °C higher boiling limit and 23 °C higher flash point for L5. |

| Conditions | Open-bath heating and unpressurized high-temperature synthesis. |

Allows buyers to execute higher-temperature reactions and operate thermal baths without requiring pressurized vessels or triggering lower flammability safety thresholds.

Minimization of Evaporative Loss in Open Systems

In open-system heat transfer or carrier fluid formulations, fluid retention is a critical procurement metric. L5 exhibits a vapor pressure of less than 1 mmHg at 20 °C. When benchmarked against shorter-chain alternatives like Octamethyltrisiloxane (L3), which has a vapor pressure exceeding 3 mmHg at 20 °C, L5 demonstrates a fundamentally lower volatility profile. This discrete drop in vapor pressure as chain length increases ensures that the fluid remains in the liquid phase longer under ambient or slightly elevated temperatures.

| Evidence Dimension | Vapor Pressure at 20 °C |

| Target Compound Data | <1 mmHg |

| Comparator Or Baseline | L3 / L4 (Significantly higher vapor pressures, >1 mmHg) |

| Quantified Difference | L5 maintains a vapor pressure below 1 mmHg, drastically reducing evaporative loss rates compared to shorter-chain VMS fluids. |

| Conditions | Ambient pressure open-system heat transfer and carrier applications. |

Drastically reduces fluid makeup costs and vapor-phase exposure risks in long-term industrial bath or carrier formulations.

Thermodynamic Predictability for Energy Conversion (ORC)

For energy conversion applications like Organic Rankine Cycle (ORC) systems, the working fluid must undergo predictable phase changes. Because L5 is a highly pure, discrete oligomer (exact MW 384.8 g/mol), it exhibits a sharp, single-component phase envelope [1]. In contrast, a generic 2.0 cSt polymeric PDMS silicone oil is a mixture of various oligomers, which causes a temperature glide during boiling and condensation[1]. This compositional purity ensures that L5 expands and condenses uniformly, maintaining optimal turbine efficiency.

| Evidence Dimension | Phase Change Behavior (Boiling Range) |

| Target Compound Data | Discrete boiling point at 230 °C, zero temperature glide |

| Comparator Or Baseline | 2.0 cSt Polymeric PDMS (Broad boiling range, significant temperature glide) |

| Quantified Difference | L5 eliminates the fractional distillation and multi-component condensation inefficiencies inherent to polymeric mixtures. |

| Conditions | Evaporation and condensation cycles in ORC waste-heat recovery turbines. |

Essential for engineers designing precision waste-heat recovery systems where multi-component condensation causes efficiency losses and potential turbine blade erosion.

High-Temperature Organometallic Solvent

Directly leveraging its 230 °C boiling point and low vapor pressure, L5 is the optimal non-polar solvent for the unpressurized synthesis of nanoparticles that require elevated nucleation temperatures, outperforming L4 which boils off prematurely .

Organic Rankine Cycle (ORC) Working Fluids

Utilized in waste-heat recovery turbines where its exact molecular weight, single-component thermodynamic phase envelope, and low pour point (-81 °C) prevent the condensation inefficiencies seen with mixed-chain silicone oils [1].

Precision Dielectric and Heat Transfer Baths

Selected for specialized electronic cooling and laboratory thermal baths where a strict 2.0 cSt viscosity must be maintained without the rapid fluid loss and flammability risks associated with L2 or L3 .

Precursor for Vapor-Phase Deposition

Procured for chemical vapor deposition (CVD) of hydrophobic siloxane monolayers on silicon wafers or optics, where its discrete boiling point ensures uniform vaporization under vacuum, avoiding the fractional distillation of polymeric PDMS .

Physical Description

Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS]

Color/Form

Liquid

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 229 °C at 710 mm Hg

Heavy Atom Count

Density

LogP

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, silicon oxides.

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 170 of 209 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 39 of 209 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Other (requires additional information)

All Other Basic Inorganic Chemical Manufacturing

Pentasiloxane, 1,1,1,3,3,5,5,7,7,9,9,9-dodecamethyl-: ACTIVE

Silicone fluids are used as damping fluids, dielectric fluids, polishes, cosmetic and personal care additives, textile finishes, hydraulic fluids, paint additives, photocopy fuser oils, and heat-transfer oils. /Silicone fluids/

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

Explore Compound Types